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molecular formula C10H9NO2 B8320478 2-(3-Methoxyphenyl)-1,3-oxazole

2-(3-Methoxyphenyl)-1,3-oxazole

Cat. No. B8320478
M. Wt: 175.18 g/mol
InChI Key: DVJMBMSYOLGBLY-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

A suspension containing 1.16 ml of 1-bromo-3-methoxybenzene (9.2 mmol), 2.12 ml of 2-(tributylstannanyl)-1,3-oxazole (5.9 mmol) and 276 mg (0.2 mmol) of tetrakis[triphenylphosphine]palladium in 50 ml of toluene is stirred overnight at reflux under argon. The toluene is evaporated off using a rotary evaporator, and the residue is then suspended in ethyl acetate. After filtering the suspension, the filtrate is evaporated to dryness and the crude product is purified by chromatography over silica gel, eluting with CH2Cl2 and then with CH2Cl2/acetone 98/2 to yield the title product in the form of an oil.
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis[triphenylphosphine]palladium
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.C([Sn](CCCC)(CCCC)[C:15]1[O:16][CH:17]=[CH:18][N:19]=1)CCC>C1(C)C=CC=CC=1>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:15]2[O:16][CH:17]=[CH:18][N:19]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1.16 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Quantity
2.12 mL
Type
reactant
Smiles
C(CCC)[Sn](C=1OC=CN1)(CCCC)CCCC
Name
tetrakis[triphenylphosphine]palladium
Quantity
276 mg
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon
CUSTOM
Type
CUSTOM
Details
The toluene is evaporated off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
After filtering the suspension
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the crude product is purified by chromatography over silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1OC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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